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Compound of Interest

Compound Name: (2-Bromo-6-nitrophenyl)methanol

Cat. No.: B151082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
(2-Bromo-6-nitrophenyl)methanol. Due to the limited availability of published experimental
spectra for this specific compound, this document presents predicted spectroscopic data based
on the analysis of structurally similar molecules. It also includes detailed, generalized
experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the
characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2-Bromo-6-
nitrophenyl)methanol. These predictions are derived from established chemical shift ranges,
characteristic infrared absorption frequencies, and known mass spectrometry fragmentation
patterns of analogous substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The
electron-withdrawing nature of the nitro and bromo groups will significantly influence the
chemical shifts of the aromatic protons, causing them to appear downfield.
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. Predicted Chemical _ o
Proton Assignment _ Predicted Multiplicity = Notes
Shift (5, ppm)

The three aromatic

protons will likely
Aromatic H 75-8.0 Multiplet appear as a complex

multiplet due to spin-

spin coupling.

This signal may
i appear as a singlet, or
-CHz- (Methanol) ~4.8 Singlet or Doublet )
a doublet if coupled to

the hydroxyl proton.

The chemical shift and
multiplicity are highly
dependent on solvent,
| Broad Singlet or concentration, and
-OH (Hydroxyl) Variable (2.0 - 5.0) Triplet temperature. It may
couple with the
adjacent methylene
protons to form a

triplet.

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on each
unique carbon environment in the molecule. The carbons attached to the electronegative
bromine and nitro groups, as well as the carbon of the methanol group, will have characteristic
chemical shifts. Aromatic carbons typically resonate in the 120-150 ppm range[1].
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Predicted Chemical Shift (9,

Carbon Assignment Notes
ppm)
) The carbon directly attached to
C-Br (ipso-carbon) 115-125 )
the bromine atom.
_ The carbon directly attached to
C-NO: (ipso-carbon) 145 - 155 )
the nitro group.
The carbons in the aromatic
Aromatic C-H 120 - 140

ring bonded to hydrogen.

. ) The carbon in the aromatic ring
Aromatic C-CH20H (ipso-

135 - 145 attached to the methanol
carbon)
group.
The carbon of the methanol
-CHz- (Methanol) 60 - 70

group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional
groups present in the molecule. The nitro group has very strong and characteristic symmetric
and asymmetric stretching vibrations[2][3].
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Characteristic Absorption

Functional Group Intensity
(cm~)
O-H Stretch (Alcohol) 3200 - 3600 Broad, Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic, -CHz-) 2850 - 3000 Medium
N-O Asymmetric Stretch (Nitro) 1520 - 1560 Very Strong
N-O Symmetric Stretch (Nitro) 1340 - 1380 Very Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Alcohol) 1000 - 1260 Strong
C-Br Stretch 500 - 600 Medium to Strong

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry is expected to produce a molecular ion peak and

several characteristic fragment ions. The presence of bromine will result in a distinctive isotopic

pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly

equal intensity separated by two mass units (M+ and M+2)[4][5]. Aromatic alcohols often show

a prominent molecular ion peak[6].

m/z (mass-to-charge ratio)

Proposed Fragment lon

Notes

231/233

[M]*" (Molecular lon)

Isotopic pattern due to 7°Br

and 81Br.
214/216 [M-OH]* Loss of the hydroxyl radical.
201/203 [M-CH20]* Loss of formaldehyde.
185/187 [M-NOz]* Loss of the nitro group.

) Fragment corresponding to the

106 [C7HeO]* . _

benzaldehyde radical cation.
77 [CeHs]* Phenyl cation.
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Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation:

[e]

Weigh approximately 5-10 mg of (2-Bromo-6-nitrophenyl)methanol.

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

o

[¢]

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS),
for chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence.

o

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

» Data Processing:
o Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
o Phase and baseline correct the spectrum.

o Integrate the signals in the *H NMR spectrum.
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o Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet press.
o Apply pressure to form a thin, transparent pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Collect a background spectrum of the empty spectrometer to subtract from the sample
spectrum.

o Data Analysis:

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
o Sample Introduction:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,
dichloromethane).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Introduce the sample into the ion source via a direct insertion probe or through a gas
chromatograph (GC-MS).

e |onization:

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce

ionization and fragmentation[7].
e Mass Analysis:
o Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
o Separate the ions based on their mass-to-charge (m/z) ratio.
o Data Analysis:

o Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragment ions.
o Examine the isotopic patterns to confirm the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (2-Bromo-6-nitrophenyl)methanol.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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